molecular formula C12H15NO2 B8743037 Methyl 3-methyl-5,6,7,8-tetrahydroquinoline-8-carboxylate CAS No. 53400-63-8

Methyl 3-methyl-5,6,7,8-tetrahydroquinoline-8-carboxylate

Cat. No. B8743037
CAS RN: 53400-63-8
M. Wt: 205.25 g/mol
InChI Key: WFVSNGIXEIRSCQ-UHFFFAOYSA-N
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Description

Methyl 3-methyl-5,6,7,8-tetrahydroquinoline-8-carboxylate is a useful research compound. Its molecular formula is C12H15NO2 and its molecular weight is 205.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methyl 3-methyl-5,6,7,8-tetrahydroquinoline-8-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 3-methyl-5,6,7,8-tetrahydroquinoline-8-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

53400-63-8

Product Name

Methyl 3-methyl-5,6,7,8-tetrahydroquinoline-8-carboxylate

Molecular Formula

C12H15NO2

Molecular Weight

205.25 g/mol

IUPAC Name

methyl 3-methyl-5,6,7,8-tetrahydroquinoline-8-carboxylate

InChI

InChI=1S/C12H15NO2/c1-8-6-9-4-3-5-10(12(14)15-2)11(9)13-7-8/h6-7,10H,3-5H2,1-2H3

InChI Key

WFVSNGIXEIRSCQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C(CCC2)C(=O)OC)N=C1

Origin of Product

United States

Synthesis routes and methods I

Procedure details

8-Lithio-5,6,7,8-tetrahydro-3-methyl-8-trimethylsilylquinoline, prepared as in Example 3, is treated with 1 equivalent of methyl chloroformate in THF at -20° C. under nitrogen. After the addition the mixture is allowed to warm to ambient temperature and the solvent removed by evaporation. The residue is dissolved in 2NHCl and washed with ether basified with Na2CO3 and extracted with chloroform. The extracts are dried and evaporated. Distillation of the residue gives the title compound as a pale yellow oil bp 120°/0.25 mm.
Name
8-Lithio-5,6,7,8-tetrahydro-3-methyl-8-trimethylsilylquinoline
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Synthesis routes and methods II

Procedure details

8-Lithio-5,6,7,8-tetrahydro-3-methyl-8-trimethylsilylquinoline, prepared as in Example 3, is blown over onto ether at 0° C. through which a vigorous stream of CO2 gas is being passed. After the addition the resulting solid, lithium 5,6,7,8-tetrahydro-3-methyl-8-trimethylsilylquinoline-8-carboxylate, is removed by filtration. This is then dissolved in methanol (200 ml) and the solution treated with HCl gas to excess and heated at reflux for 4 hours. The solvent is removed in vacuo and the residue dissolved in water (50 ml), made alkaline with 2N NaOH and extracted with chloroform. The extracts are dried, evaporated and the residue distilled to give the title compound as a pale yellow oil bp 120°/0.25 mm.
Name
8-Lithio-5,6,7,8-tetrahydro-3-methyl-8-trimethylsilylquinoline
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lithium 5,6,7,8-tetrahydro-3-methyl-8-trimethylsilylquinoline-8-carboxylate
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0 (± 1) mol
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reactant
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Synthesis routes and methods III

Procedure details

A stirred solution of 3-methyl-5,6,7,8-tetrahydroquinoline (147 g., 1 m) in dry ether (700 ml.) was treated with a freshly prepared solution of butyl lithium (860 ml. of a 1.4 M solution i.e. 1.2 m) under nitrogen. The reaction mixture was stirred for an additional 15 min. The resulting 8-lithio-3-methyl-5,6,7,8-tetrahydroquinoline was treated in situ with a slow stream of dry CO2 gas which was bubbled into the reaction mixture until it became colourless. The reaction mixture was processed as described in Example 19 of our copending U.S. Ser. No. 460,265 to give methyl-3-methyl-5,6,7,8-tetrahydroquinoline-8-carboxylate.
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147 g
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700 mL
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solution
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8-lithio-3-methyl-5,6,7,8-tetrahydroquinoline
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Synthesis routes and methods IV

Procedure details

To a solution of 3-methyl-5,6,7,8-tetrahydroquinoline (10 g) in anhydrous ether (50 ml) was added dropwise with stirring under nitrogen a 1.67 molar solution of methyllithium (40 ml.). The stirring was continued for 1/2 hour then the dark red solution of 8-lithio-3-methyl-5,6,7,8-tetrahydroquinoline was treated with a brisk stream of CO2 gas until the suspension became pale yellow. The resulting 3-methyl-5,6,7,8-tetrahydroquinoline-8-carboxylic acid lithium salt was processed in the manner described in copending application U.S. Ser. No. 460,265 to give methyl-3-methyl-5,6,7,8-tetrahydroquinoline-8-carboxylate.
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10 g
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50 mL
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solution
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40 mL
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8-lithio-3-methyl-5,6,7,8-tetrahydroquinoline
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3-methyl-5,6,7,8-tetrahydroquinoline-8-carboxylic acid lithium salt
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Synthesis routes and methods V

Procedure details

A 3-necked flask is charged with 3-methyl-5,6,7,8-tetrahydroquinoline (45 g. 0.29 moles) and ether (400 ml). Phenyl lithium solution (330 ml. of a 1 molar solution 0.3 moles in ether is added to the stirred solution at a rate to give gentle reflux. Reflux is maintained for 2 hours. After cooling in an ice-bath CO2 is bubbled through the resulting red solution of 8-lithio-3-methyl-5,6,7,8-tetrahydroquinoline till no further colour change. The mixture is further treated with methanolic HCl as described in Example 24 of copending U.S. Ser. No. 460,265 to give methyl-3-methyl-5,6,7,8-tetrahydroquinoline-8-carboxylate.
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45 g
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400 mL
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